Cas no 942666-70-8 (1-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-ylethan-1-one)

1-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
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- 5-[(4-acetyl-1-piperazinyl)sulfonyl]-2-bromophenyl ethyl ether
- Ethanone, 1-[4-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1-piperazinyl]-
- 1-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-ylethan-1-one
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- インチ: 1S/C14H19BrN2O4S/c1-3-21-14-10-12(4-5-13(14)15)22(19,20)17-8-6-16(7-9-17)11(2)18/h4-5,10H,3,6-9H2,1-2H3
- InChIKey: BJXGETMMVHEMCN-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCN(S(C2=CC=C(Br)C(OCC)=C2)(=O)=O)CC1)C
じっけんとくせい
- 密度みつど: 1.483±0.06 g/cm3(Predicted)
- ふってん: 539.2±60.0 °C(Predicted)
- 酸性度係数(pKa): -0.85±0.70(Predicted)
1-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-ylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3386-0650-4mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-100mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 100mg |
$248.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-2μmol |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-40mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-2mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-3mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 3mg |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-10mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-75mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 75mg |
$208.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-20mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3386-0650-30mg |
1-[4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one |
942666-70-8 | 30mg |
$119.0 | 2023-09-11 |
1-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-ylethan-1-one 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
1-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-ylethan-1-oneに関する追加情報
1-4-(4-Bromo-3-Ethoxybenzenesulfonyl)Piperazin-1-Ylethan-1-One: A Comprehensive Overview
1-4-(4-Bromo-3-Ethoxybenzenesulfonyl)Piperazin-1-Ylethan-1-One, also known by its CAS number 942666-70-8, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological activities. The structure of this molecule is characterized by a piperazine ring substituted with a sulfonyl group at the 4-position, further substituted with a bromo and ethoxy group on the benzene ring. The ethanone moiety attached to the piperazine ring adds to its structural complexity and functional diversity.
The synthesis of 1-4-(4-Bromo-3-Ethoxybenzenesulfonyl)Piperazin-1-Ylethan-1-One involves a series of multi-step reactions, including nucleophilic aromatic substitution, sulfonation, and ketone formation. These steps require precise control of reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods and green chemistry have made the synthesis of such compounds more efficient and environmentally friendly. Researchers have explored the use of microwave-assisted synthesis and continuous flow reactors to optimize the production process, reducing reaction time and energy consumption.
The pharmacological properties of this compound have been extensively studied in recent years. It has shown promising activity in vitro against various enzyme targets, including kinases and proteases, which are critical in disease pathways such as cancer and inflammation. The bromine substituent on the benzene ring plays a crucial role in modulating the compound's bioactivity by influencing its lipophilicity and electronic properties. Similarly, the ethoxy group enhances solubility and stability, making it more suitable for biological applications.
In terms of application, 1-4-(4-Bromo-3-Ethoxybenzenesulfonyl)Piperazin-1-Ylethan-1-One has been explored as a potential lead compound in drug discovery programs targeting chronic diseases. Its ability to inhibit specific enzymes involved in cellular signaling pathways makes it a valuable candidate for further preclinical studies. Recent research has also highlighted its potential as a modulator of ion channels, opening new avenues for its application in neurodegenerative disorders.
The structural versatility of this compound allows for further modification to enhance its pharmacokinetic properties. Researchers have investigated the impact of substituent variations on the compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, altering the position or type of substituents on the benzene ring can significantly influence its bioavailability and half-life, which are critical factors in drug development.
In conclusion, 1-4-(4-Bromo-3-Ethoxybenzenesulfonyl)Piperazin-1-Ylethan-1-One represents a compelling example of how structural complexity can be leveraged to design compounds with diverse biological activities. With ongoing advancements in synthetic methodologies and pharmacological research, this compound holds great promise for contributing to the development of novel therapeutic agents. Its unique combination of functional groups and structural features positions it as a key player in future drug discovery efforts.
942666-70-8 (1-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazin-1-ylethan-1-one) 関連製品
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